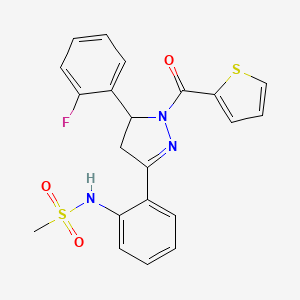

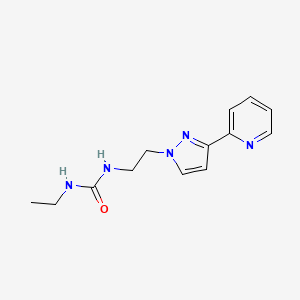

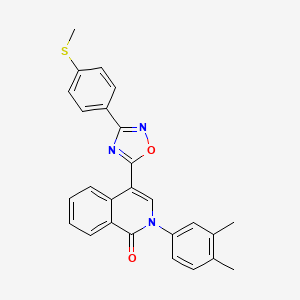

![molecular formula C9H11N3O2 B2709497 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 439111-05-4](/img/structure/B2709497.png)

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound . It is part of the class of compounds known as azolo[1,5-a]pyrimidines .

Synthesis Analysis

The synthesis of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol involves various methods. One method involves the Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one . Another method involves a microwave-assisted copper-catalyzed approach using various 7‑O‑propargylated pyrazolo[1,5‑a]pyrimidines and 1‑azidoglycosides . A greener [3 + 3] tandem annulation–oxidation approach has also been reported .Molecular Structure Analysis

The molecular structure of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol was proven using NMR spectroscopy and HPLC-MS spectrometry . The molecular formula is C8H10N4O2 with an average mass of 194.191 Da and a monoisotopic mass of 194.080383 Da .Chemical Reactions Analysis

The chemical reactions involving 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol are diverse. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol and related compounds have been synthesized and studied for their unique chemical properties. For example, Clarke et al. (1997) explored the preparation and pyrolysis of 1-(pyrazol-5-yl)-1,2,3-triazoles, leading to 5-methoxypyrazolo[1,5-a]pyrimidin-7-ones through an unexpected rearrangement process. This work highlights a general route to pyrazolo[1,5-a]pyrimidin-7-ones, demonstrating the chemical versatility of these compounds (Clarke, Mares, & Mcnab, 1997).

Antiviral Applications

Research by Saxena et al. (1990) delved into the synthesis and antiviral activity of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues. This study suggests potential antiviral applications of compounds structurally related to 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol, particularly against human cytomegalovirus and herpes simplex virus type 1, highlighting their importance in medicinal chemistry (Saxena, Coleman, Drach, & Townsend, 1990).

Crystal Structure and Biological Activity

The crystal structure and biological activity of derivatives of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol have been a subject of interest. Lu Jiu-fu et al. (2015) synthesized and analyzed the structure of a derivative, revealing moderate anticancer activity. This underscores the potential of these compounds in developing novel anticancer agents (Lu Jiu-fu et al., 2015).

Nonsteroidal Anti-inflammatory Applications

Compounds within the pyrazolo[1,5-a]pyrimidin-7-one family have been identified as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity. This discovery by Auzzi et al. (1983) provides a foundation for developing safer NSAIDs, indicating the significant therapeutic potential of these compounds (Auzzi et al., 1983).

Antimicrobial and Anti-inflammatory Agents

Aggarwal et al. (2014) synthesized a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, demonstrating significant anti-inflammatory and antimicrobial activities. This suggests that modifications to the core structure of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol can lead to compounds with valuable therapeutic properties (Aggarwal et al., 2014).

Wirkmechanismus

While the specific mechanism of action for 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is not explicitly mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .

Eigenschaften

IUPAC Name |

5-(methoxymethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-3-8-10-7(5-14-2)4-9(13)12(8)11-6/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVRQCPLGMIUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=O)N2N1)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

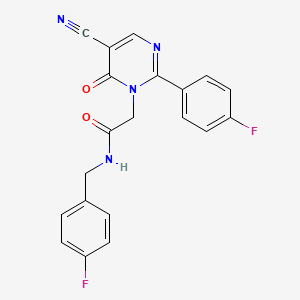

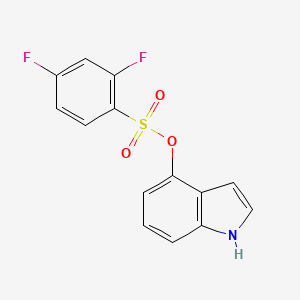

![ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2709414.png)

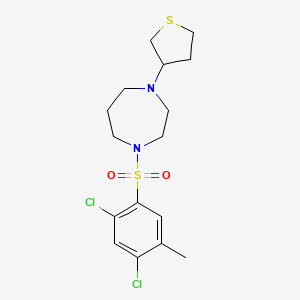

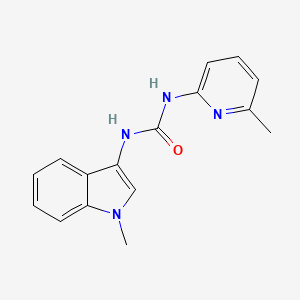

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2709416.png)

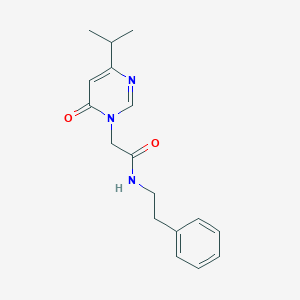

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide](/img/structure/B2709424.png)

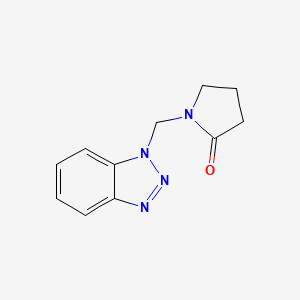

![2,5-Dimethyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2709426.png)

![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide](/img/structure/B2709429.png)